molecular formula C6H2BrF3IN B578630 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1214383-73-9

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B578630
CAS No.: 1214383-73-9
M. Wt: 351.893
InChI Key: IJGZDDNOUMMMJW-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine ( 1214383-73-9) is a high-value halogenated pyridine intermediate with a molecular formula of C6H2BrF3IN and a molecular weight of 351.89 . This compound is characterized by its distinct pyridine ring functionalized with bromo and iodo substituents at the 2- and 3- positions, and an electron-withdrawing trifluoromethyl group at the 5-position. It should be stored sealed in a dry environment at 2-8°C . Its reported density is 2.278 g/cm³, with a boiling point of 247°C and a flash point of 103°C . This compound is a key synthetic building block in developing active ingredients for the agrochemical and pharmaceutical industries . The trifluoromethylpyridine (TFMP) moiety is a critical structural motif found in more than 20 ISO-named agrochemicals and several market-approved pharmaceuticals . The biological activity of TFMP derivatives is attributed to the unique combination of the strong electron-withdrawing nature of the trifluoromethyl group (Hammett constant σ p = 0.54) and the characteristics of the pyridine ring, which profoundly influences a molecule's physicochemical properties, metabolic stability, and biomolecular affinity . The presence of both bromine and iodine on the pyridine ring offers versatile and selective reaction pathways for further functionalization, making this intermediate particularly valuable for constructing complex molecules . Researchers utilize this compound in the synthesis of advanced chemical entities, leveraging its structure to create novel compounds with potential insecticidal, fungicidal, or pharmaceutical properties . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGZDDNOUMMMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673557
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
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Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-73-9
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
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Reactivity and Mechanistic Investigations of 3 Bromo 2 Iodo 5 Trifluoromethyl Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromo-2-iodo-5-(trifluoromethyl)pyridine is an excellent substrate for such transformations. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility, enabling selective and sequential functionalization.

The Suzuki-Miyaura coupling, which forges C-C bonds using organoboron reagents in the presence of a palladium catalyst and a base, is highly effective for the arylation of halogenated pyridines. acs.org For substrates like this compound, the reaction demonstrates significant regioselectivity. The coupling preferentially occurs at the more reactive C-2 iodo position due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. nrochemistry.com The electron-withdrawing trifluoromethyl group at the C-5 position further activates the C-2 position toward oxidative addition, a key step in the catalytic cycle. nih.gov

Research on related dihalopyridines shows that catalysts like Pd(PPh₃)₄ in the presence of a base such as Na₂CO₃ or K₂CO₃ are commonly employed. researchgate.netnih.gov For instance, the coupling of various arylboronic acids with di- and trihalogenated pyridines has been shown to proceed with high yields and selectivity, dictated by the nature of the halogen and the reaction conditions. researchgate.netnih.gov

Below is a representative data table illustrating typical conditions and outcomes for Suzuki-Miyaura reactions on related halopyridine substrates.

Halopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
2,6-Dichloro-3-CF₃-pyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄DMF/H₂ON/A nrochemistry.com
2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene83 researchgate.net
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Na₂CO₃Toluene/EtOH/H₂ON/A researchgate.net
4'-IodoacetophenonePhenylboronic acid7% Pd/WA30KOHMeOH/H₂O83 nih.gov

The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides, is a fundamental method for constructing C(sp²)-C(sp) bonds. chemspider.commdpi.com When applied to this compound, this reaction proceeds with high regioselectivity, favoring substitution at the C-2 iodo position. chemspider.com This selectivity is a well-established principle for dihaloarenes where one halide is iodine and the other is bromine or chlorine. chemspider.com

Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N), which often serves as the solvent as well. youtube.comwikipedia.org The reaction readily forms 2-alkynyl-3-bromo-5-(trifluoromethyl)pyridines, leaving the C-Br bond intact for subsequent transformations. organic-chemistry.org

The following table summarizes conditions used for Sonogashira couplings on analogous bromopyridine substrates.

SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF96 youtube.comwikipedia.org
3,5-Dibromo-2,6-dichloropyridine(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF85 organic-chemistry.org
IodobenzenePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Cs₂CO₃Toluene98 mdpi.com
(Z)-2-bromo-2-CF₃-vinyl benzyl (B1604629) sulfideVarious terminal acetylenesPd(PPh₃)₄ / CuIEt₃NTHFGood to High researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing arylamines from substrates like this compound. While direct studies on this specific molecule are not prevalent, research on analogous 3-halo-2-aminopyridines provides significant insight. nih.govnih.gov In such systems, amination can be directed to the C-3 position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.gov

Challenges in the amination of adjacent amino-halopyridines include potential catalyst inhibition by the pyridine (B92270) nitrogen and the proximal amino group. However, the use of specialized ligand systems, such as RuPhos and BrettPhos, in combination with bases like lithium bis(trimethylsilyl)amide (LiHMDS), has proven effective for the C-N coupling of primary and secondary amines with 3-bromo-2-aminopyridines. nih.gov These conditions successfully yield N³-substituted 2,3-diaminopyridine (B105623) derivatives. nih.gov Given the reactivity patterns, a Buchwald-Hartwig reaction on this compound would be expected to occur preferentially at the C-2 iodo position, unless a directing group at C-3 or specific ligand control alters this selectivity.

The Negishi and Stille couplings offer alternative robust methods for C-C bond formation. The Negishi coupling utilizes organozinc reagents and is catalyzed by palladium or nickel complexes. organic-chemistry.orgthermofisher.com It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. organic-chemistry.org For this compound, a Negishi coupling would be predicted to occur with high regioselectivity at the C-2 position, reacting with the organozinc reagent to displace the iodide. nrochemistry.com Catalyst systems like Pd-PEPPSI-IPent have been developed to be highly efficient for coupling aryl halides with a wide variety of organozinc reagents. wikipedia.org

The Stille coupling employs organostannane (tin) reagents, which are notable for their stability to air and moisture and tolerance of a vast array of functional groups. researchgate.netorganic-chemistry.org The reaction is catalyzed by palladium complexes, often with the addition of copper(I) salts and lithium chloride to enhance the reaction rate and yield. libretexts.orgnih.gov Similar to other cross-coupling reactions, the Stille reaction on this compound would selectively functionalize the C-2 position, leaving the bromide available for subsequent reactions. nih.govuwindsor.ca

The concept of regioselectivity is central to the synthetic utility of this compound. In transition-metal-catalyzed cross-coupling reactions, the site of reaction is primarily governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a Pd(0) center is C-I > C-OTf > C-Br > C-Cl. Consequently, for this compound, coupling reactions overwhelmingly favor the C-2 (iodo) position over the C-3 (bromo) position. nrochemistry.com

This predictable selectivity allows for orthogonal or sequential functionalization. An initial coupling reaction (e.g., Suzuki or Sonogashira) can be performed at the C-2 site. The resulting product, a 2-substituted-3-bromo-5-(trifluoromethyl)pyridine, can then be subjected to a second, different coupling reaction to modify the C-3 position. This stepwise approach enables the modular construction of complex, highly substituted pyridine derivatives. thermofisher.com

The electronic environment of the pyridine ring also plays a crucial role. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group at C-5 makes the C-2 and C-6 positions particularly electrophilic and thus more susceptible to oxidative addition. nih.govnih.gov This electronic activation further enhances the inherent reactivity of the C-I bond at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic and heteroaromatic systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. organic-chemistry.org

For an SNAr reaction to occur, two main conditions must be met:

The ring must be substituted with strong electron-withdrawing groups.

There must be a good leaving group (typically a halide).

This compound is well-suited for SNAr reactions. The pyridine nitrogen and the powerful trifluoromethyl group at C-5 strongly reduce the electron density of the ring, activating it towards nucleophilic attack. The positions ortho and para to the electron-withdrawing groups are the most activated. In this case, the C-2 and C-6 positions are most activated by the pyridine nitrogen, and the C-6 position is also para to the -CF₃ group.

The outcome of an SNAr reaction also depends on the leaving group ability. In polar, aprotic solvents typical for SNAr, the leaving group ability generally follows the trend I > Br > Cl > F. wikipedia.org However, the rate-determining step can be the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen making the attached carbon more electrophilic (F > Cl > Br > I). organic-chemistry.org For this compound, nucleophilic attack could potentially occur at C-2 or C-6 (if a hydrogen is substituted by a nucleophile) or by displacing the halogens at C-2 or C-3. The presence of the strong electron-withdrawing -CF₃ group particularly activates the C-6 and C-2 positions for nucleophilic attack. nih.gov Studies on related dichloropyrazines show that the position of nucleophilic attack is highly dependent on the electronic nature of other substituents on the ring.

Reactivity of Halogen Atoms to Nucleophiles

The pyridine ring of this compound is substituted with two different halogen atoms at the C-2 and C-3 positions, which serve as leaving groups in various reactions. The reactivity of these halogens, particularly in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, is dictated by the nature of the carbon-halogen bond. Aromatic iodo compounds are generally more reactive than their bromo and chloro analogs. wuxiapptec.com This is attributed to the lower bond dissociation energy of the C–I bond compared to the C–Br bond, making the iodide a better leaving group.

In the context of this compound, the iodine atom at the C-2 position is significantly more labile than the bromine atom at the C-3 position. Consequently, selective functionalization at the C-2 position is readily achievable. For instance, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, the C-I bond undergoes oxidative addition to the metal center much more readily than the C-Br bond. This differential reactivity allows for sequential functionalization, where the iodo group is first replaced, followed by a subsequent reaction at the bromo position under more forcing conditions. Similarly, in SNAr reactions, the C-2 position is the primary site of attack by nucleophiles due to the superior leaving group ability of iodide and electronic activation from the trifluoromethyl group.

PositionHalogenBond StrengthReactivity towards Nucleophiles/Cross-Coupling
C-2IodineWeakerHigh
C-3BromineStrongerLow to Moderate

Table 1: Comparative reactivity of halogen atoms in this compound.

Influence of the Trifluoromethyl Group on SNAr

The trifluoromethyl (–CF₃) group at the C-5 position exerts a profound influence on the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. The –CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, –I) and, to a lesser extent, hyperconjugation. This strong electron-withdrawing nature deactivates the ring toward electrophilic substitution but significantly activates it for nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the formation of a negatively charged Meisenheimer complex. Electron-withdrawing groups stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction. For this compound, the –CF₃ group is located para to the C-2 position and meta to the C-3 position. Its stabilizing effect is most pronounced at the ortho and para positions. Therefore, the –CF₃ group strongly activates the C-2 position for nucleophilic substitution by stabilizing the negative charge of the Meisenheimer intermediate through resonance and induction. This electronic activation, combined with the superior leaving group ability of iodine, makes the C-2 position exceptionally reactive towards nucleophiles.

Directed Metalation and Deprotonation Studies

Directed ortho metalation (DoM) and related deprotonation strategies are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In halopyridines, the acidity of the ring protons is increased by the inductive effect of the halogen and trifluoromethyl substituents, and deprotonation can be directed to specific positions by these groups. For this compound, the most likely site for deprotonation by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is the C-4 position. researchgate.netresearchgate.net This is due to the cumulative directing and acidifying effects of the adjacent C-3 bromine and C-5 trifluoromethyl groups.

Studies on related halopyridines have shown that deprotonation occurs selectively ortho to a halogen substituent. researchgate.net The trifluoromethyl group also strongly acidifies adjacent protons. Therefore, the C-4 proton is positioned to be the most acidic, making regioselective metalation at this site feasible.

Regioselective Lithiation and Subsequent Electrophilic Quenching

The regioselective generation of an organometallic species at the C-4 position via lithiation opens a pathway to a wide array of 4-substituted derivatives. The process involves treating this compound with a strong base like LDA or n-butyllithium at low temperatures (e.g., -78 °C) to generate the 4-lithiated intermediate. researchgate.netrsc.org This highly reactive species can then be trapped by a variety of electrophiles in a quenching step, installing a new functional group exclusively at the C-4 position. mdpi.com This method provides access to isomers that are not available through other means like SNAr. The reaction must be maintained at low temperatures to prevent the decomposition of the lithiated intermediate. researchgate.net

Electrophile (E)ReagentResulting Functional Group at C-4Product Structure
ProtonH₂O–H (Deuterium if D₂O)3-bromo-4-hydro-2-iodo-5-(trifluoromethyl)pyridine
MethylCH₃I–CH₃3-bromo-2-iodo-4-methyl-5-(trifluoromethyl)pyridine
Carbonyl(1) CO₂; (2) H⁺–COOHThis compound-4-carboxylic acid
AldehydeRCHO–CH(OH)R4-(3-bromo-2-iodo-5-(trifluoromethyl)pyridin-4-yl)methanol
SilylMe₃SiCl–Si(CH₃)₃3-bromo-2-iodo-4-(trimethylsilyl)-5-(trifluoromethyl)pyridine
IodineI₂–I3-bromo-2,4-diiodo-5-(trifluoromethyl)pyridine

Table 2: Representative examples of electrophilic quenching of 4-lithiated this compound.

Transmetalation Reactions and Their Synthetic Utility

While lithiated intermediates are useful, their high reactivity can sometimes be a limitation. Transmetalation provides a method to convert the initially formed organolithium species into a more stable and selectively reactive organometallic reagent. The 4-lithiated derivative of this compound can be treated with a metal salt, such as ZnCl₂, CuCN, or triisopropyl borate (B1201080) B(Oi-Pr)₃, to generate the corresponding organozinc, organocopper, or boronic ester reagents, respectively.

These new organometallic species are generally more stable and exhibit greater functional group tolerance than their organolithium precursors. They are key intermediates in a variety of palladium-catalyzed cross-coupling reactions, including Negishi, Stille, and Suzuki-Miyaura couplings. This two-step sequence of lithiation-transmetalation allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the C-4 position, thus expanding the synthetic utility of the original scaffold far beyond what is possible with direct substitution chemistry. researchgate.netacs.org

Defluorinative Functionalization and C-F Bond Activation

The trifluoromethyl group is typically considered a stable and robust functional group. However, recent advances in synthetic chemistry have enabled the selective activation of strong C–F bonds, allowing for the transformation of the –CF₃ group itself. nih.gov This process, known as defluorinative functionalization, represents a powerful strategy for accessing novel fluorinated molecules. nih.gov The activation of a C(sp³)–F bond in a trifluoromethyl group can be achieved through various methods, including single-electron transfer (SET) from a reductant. nih.govresearchgate.net This generates a radical anion which can then lose a fluoride (B91410) ion to form a difluoromethyl radical, or undergo further reduction to a difluoromethyl anion. These reactive intermediates can then be functionalized.

Transformations of the Trifluoromethyl Group to Other Fluorinated Motifs

Once a reactive difluoromethyl intermediate is generated from the –CF₃ group of this compound, it can undergo several transformations to yield other valuable fluorinated motifs. These reactions provide access to compounds with altered steric and electronic properties, which is highly desirable in medicinal and agrochemical research.

Key transformations include:

Hydrodefluorination: Trapping the difluoromethyl anion intermediate with a proton source yields a difluoromethyl (–CF₂H) group. nih.gov The –CF₂H group is a well-regarded bioisostere of a hydroxyl group or a thiol.

Defluorinative Alkylation/Arylation: The difluoromethyl anion can be quenched with various carbon electrophiles, such as alkyl halides or aldehydes, to form new C–C bonds, leading to –CF₂R products. nih.gov

Formation of Difluoromethyl Boronates: Reaction with boronic esters can lead to the formation of difluoromethyl boronate species, which are versatile building blocks for further cross-coupling reactions. researchgate.net

TransformationReagents/ConditionsResulting Motif
HydrodefluorinationReductant (e.g., KNp), then H⁺ source–CF₂H
Defluorinative AlkylationReductant, then R–X (alkyl halide)–CF₂R
Defluorinative CouplingPhotocatalyst, Bicyclo[1.1.1]pentane–CF₂-BCP

Table 3: Potential transformations of the trifluoromethyl group via C-F activation.

Radical and Photoredox Mediated Transformations

Photoredox catalysis has emerged as a mild and powerful strategy for the generation of a wide variety of reactive intermediates, including radicals, under visible light irradiation. princeton.edu These methods offer sustainable alternatives to classical radical initiation techniques that often require harsh conditions or toxic reagents. scispace.com The application of photoredox catalysis to halogenated and trifluoromethylated pyridines has enabled a range of novel transformations.

While specific photoredox-mediated reactions of this compound are not widely reported, its structural motifs suggest a high potential for participation in such transformations. The bromo and iodo substituents can serve as precursors to pyridyl radicals upon single-electron reduction. The relative ease of reduction of the C-I bond compared to the C-Br bond would likely lead to the selective formation of a radical at the 2-position.

A general mechanism for the photoredox-mediated generation of an aryl radical from an aryl halide involves the following steps:

Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).

Single electron transfer (SET) from a sacrificial electron donor to the excited photocatalyst, generating the reduced form of the photocatalyst (PC•-) and the oxidized donor.

SET from the reduced photocatalyst to the aryl halide (Ar-X), leading to the formation of an aryl radical (Ar•) and the halide anion (X-), while regenerating the ground state photocatalyst.

Once formed, the pyridyl radical derived from this compound could participate in a variety of subsequent reactions, such as:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a suitable donor, leading to the corresponding debrominated or deiodinated pyridine.

Addition to Alkenes or Alkynes: Formation of new carbon-carbon bonds, providing access to more complex substituted pyridines. scispace.com

Cross-Coupling Reactions: Coupling with another radical species or a suitable coupling partner.

Furthermore, photoredox catalysis can be combined with transition metal catalysis, such as nickel, in dual catalytic systems. nih.govacs.org In such systems, the photocatalyst can be used to control the oxidation state of the transition metal, enabling novel cross-coupling reactions. For instance, a Ni(I)/Ni(III) catalytic cycle can be accessed through photoredox mediation, allowing for the trifluoromethylthiolation of aryl iodides. nih.govacs.org This suggests that this compound could be a suitable substrate for similar dual catalytic transformations, potentially enabling the introduction of a variety of functional groups at the 2-position.

The trifluoromethyl group itself can also be involved in photoredox-mediated reactions, although this is less common than reactions involving the halogen substituents. The strong electron-withdrawing nature of the CF3 group can influence the redox potential of the pyridine ring, affecting the ease of single electron transfer processes.

Table 2: Potential Photoredox-Mediated Reactions of this compound

Reaction TypeProposed Intermediate(s)Potential Product(s)
Reductive DehalogenationPyridyl radical at C2 or C33-Bromo-5-(trifluoromethyl)pyridine or 2-Iodo-5-(trifluoromethyl)pyridine
Hydroalkylation of AlkenesPyridyl radical at C22-Alkyl-3-bromo-5-(trifluoromethyl)pyridine
Dual Ni/Photoredox CouplingPyridyl radical, Ni(I)/Ni(III) speciesFunctionalized pyridines (e.g., with thioethers, amines)

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Iodo 5 Trifluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including halogenated and trifluoromethyl-substituted pyridines. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. ipb.pt

One-dimensional NMR spectroscopy is fundamental for verifying the substitution pattern on the pyridine (B92270) ring.

¹H NMR: In a deuterated solvent like CDCl₃, the ¹H NMR spectrum of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C-4 position would likely appear as a doublet, coupled to the proton at the C-6 position. The proton at the C-6 position would also appear as a doublet. The electron-withdrawing nature of the bromine, iodine, and trifluoromethyl groups would shift these signals downfield. For a related compound, 3-Amino-5-bromo-2-iodopyridine, the two ring protons appear at 7.16 ppm and 7.67 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum will display six unique signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. rsc.org The carbons bonded to the electronegative bromine and iodine atoms will also have distinct chemical shifts. For comparison, in 3-Amino-5-bromo-2-iodopyridine, the five carbon signals of the pyridine ring appear between 106.10 ppm and 147.68 ppm. nih.gov

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group on a pyridine ring. For instance, the ¹⁹F NMR signal for 5-Bromo-2-(trifluoromethyl)pyridine appears at -68.4 ppm rsc.org, while for 2,3-Dichloro-5-(trifluoromethyl)pyridine, it is observed at -63.0 ppm. spectrabase.com

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H NMR¹H~8.0-8.5dH-4
~8.7-9.0dH-6
¹³C NMR¹³C~100-110sC-2 (C-I)
~115-125sC-3 (C-Br)
~120-130 (q)qC-5 (C-CF₃)
~122 (q, J ≈ 275 Hz)qCF₃
~140-145sC-4
~150-155sC-6
¹⁹F NMR¹⁹F~ -65 to -70sCF₃

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.orgharvard.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edulibretexts.org For this compound, it would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal, confirming their direct bonding. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.edulibretexts.org It is invaluable for piecing together the molecular structure. For example, a cross-peak between the H-4 proton and the C-2, C-6, and C-5 carbons would be expected. Similarly, the H-6 proton should show correlations to the C-4 and C-5 carbons. These correlations would definitively establish the substitution pattern. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net In this molecule, a cross-peak between the H-4 and H-6 protons would be expected, confirming their spatial proximity on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₆H₂BrF₃IN sinfoochem.com), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern under electron ionization (EI) would likely involve the sequential loss of the substituents. Common fragmentation pathways could include the loss of an iodine radical (I•), a bromine radical (Br•), or a trifluoromethyl radical (CF₃•).

Table 2: Predicted Mass Spectrometry Data for this compound
IonFormulaPredicted m/zNotes
[M]⁺[C₆H₂⁷⁹BrF₃IN]⁺350.8Molecular ion peak cluster showing characteristic 1:1 ratio for bromine isotopes.
[M+2]⁺[C₆H₂⁸¹BrF₃IN]⁺352.8
[M-I]⁺[C₆H₂BrF₃N]⁺224.9Loss of iodine atom.
[M-Br]⁺[C₆H₂F₃IN]⁺271.9Loss of bromine atom.
[M-CF₃]⁺[C₆H₂BrIN]⁺282.8Loss of trifluoromethyl group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups and bonding. cdnsciencepub.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region. Other characteristic bands would include C-H stretching for the aromatic protons (~3000-3100 cm⁻¹), pyridine ring stretching vibrations (typically in the 1400-1600 cm⁻¹ range researchgate.net), and absorptions for the C-Br and C-I bonds at lower frequencies (typically <700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyridine ring breathing mode, which is often strong in the Raman spectrum, would be a key diagnostic peak. researchgate.net The symmetric stretching of the C-Br and C-I bonds would also be observable.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Weak to Medium
Pyridine Ring C=C, C=N Stretch1400 - 1600Medium to Strong
C-F Stretch (CF₃)1100 - 1300Very Strong
Pyridine Ring Breathing~1000Medium (Strong in Raman)
C-Br Stretch500 - 650Medium
C-I Stretch~500Medium

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. Although no specific crystal structure for this compound has been reported, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the pyridine ring and reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as halogen bonding (e.g., N···I, N···Br, or Br···I contacts), which are known to influence the solid-state architecture of halopyridines, could be identified and characterized. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to derivatives)

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties.

However, this technique would be essential for the analysis of chiral derivatives. If a chiral center were introduced, for example, by replacing a substituent with a chiral group, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be applicable. acs.org These methods can be used to determine the enantiomeric excess (ee), a measure of the purity of a chiral substance, and even to assign the absolute configuration of the stereocenters by comparing experimental spectra with quantum chemical calculations. wikipedia.orgnih.gov The formation of chiral self-assembly complexes with metals could also be studied using these techniques. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules. A DFT analysis of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine would yield crucial information about its geometry, stability, and electronic properties. However, specific DFT calculation results for this compound are not available in the reviewed literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not documented in the available search results. A hypothetical data table for such an analysis is presented below to illustrate how this information would typically be reported.

Hypothetical HOMO-LUMO Data for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

An MEP map for this compound would reveal the electron-rich and electron-deficient areas, highlighting the reactive sites. However, no specific MEP maps for this compound were found in the searched literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface connecting reactants, transition states, and products. This allows for a detailed understanding of reaction pathways and the factors that control selectivity and reactivity.

Transition State Analysis for Regioselectivity and Reactivity

For a molecule with multiple reactive sites like this compound, transition state analysis can predict the regioselectivity of its reactions. By calculating the activation energies for different possible reaction pathways, the most favorable route can be identified. This type of analysis would be particularly useful for understanding substitution reactions at the bromine and iodine positions. No such computational studies on the reaction mechanisms of this specific compound were identified.

Energy Profiles of Key Synthetic Pathways

Computational chemistry can be used to generate energy profiles for the key steps in the synthesis of a compound. These profiles illustrate the energy changes that occur as the reaction progresses, including the energies of intermediates and transition states. This information is valuable for optimizing reaction conditions and understanding the feasibility of a synthetic route. Energy profiles for the synthesis of this compound are not available in the public literature.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a substituted pyridine (B92270) ring, this could involve rotation around the bonds connecting the substituents to the ring. Tautomerism, the interconversion of structural isomers, is also a possibility that can be investigated computationally. For this compound, while significant tautomerism is not expected, conformational analysis could provide insights into its preferred three-dimensional structure. nih.gov No specific conformational or tautomerism studies for this compound were found.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are attractive or repulsive forces between atoms and molecules that are weaker than covalent bonds. youtube.com They play a crucial role in determining the physical and chemical properties of substances, including their boiling points, solubility, and crystal structure. youtube.comyoutube.com The primary types of non-covalent interactions include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. youtube.com For complex molecules such as this compound, a variety of specific non-covalent interactions, including halogen bonds and interactions involving fluorine, are of significant interest in computational chemistry.

Detailed research findings from theoretical and computational studies on analogous molecular systems allow for a comprehensive understanding of the expected non-covalent interactions in this compound. These interactions are primarily governed by the presence of the iodine, bromine, and trifluoromethyl substituents on the pyridine ring.

Halogen Bonding:

A significant non-covalent interaction expected for this compound is halogen bonding. This occurs when a halogen atom acts as an electrophilic species, interacting with a nucleophile. This electrophilic character is due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.govresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In this compound, both the iodine at the 2-position and the bromine at the 3-position are potential halogen bond donors. The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group enhances the positive character of the σ-holes on both halogen atoms, thereby increasing their propensity to form halogen bonds. nih.govresearchgate.net Computational studies on halopyridines have shown that the position of the halogen on the pyridine ring influences the strength of the halogen bond. ju.edu.jo For instance, in complexes with iodine monochloride, 3-halopyridines were found to form stronger halogen bonds via the pyridine nitrogen than their 2-halopyridine counterparts. ju.edu.jo

The following table presents theoretically derived data from studies on similar halopyridine systems to illustrate the nature of these interactions.

Table 1: Calculated Properties of Halogen Bonds in Halopyridine Complexes

Interacting Atoms Interaction Energy (kcal/mol) Bond Distance (Å)
Py···I-Cl -8.5 2.85
Py···Br-Cl -6.2 3.01

Data is illustrative and based on computational studies of related halopyridine complexes.

Interactions Involving the Trifluoromethyl Group:

The table below, based on data from computational analyses of similar trifluoromethyl-containing compounds, outlines the typical energy contributions for these types of interactions.

Table 2: Calculated Interaction Energies for Non-Covalent Interactions involving the Trifluoromethyl Group

Interaction Type Electrostatic Energy (kcal/mol) Dispersion Energy (kcal/mol) Total Energy (kcal/mol)
C–H···F–C -1.2 -0.8 -2.0
C–F···π -0.5 -1.5 -2.0

Values are representative and derived from computational studies on analogous systems. researchgate.net

Other Potential Non-Covalent Interactions:

The electron-deficient nature of the pyridine ring in this compound, a result of the electron-withdrawing effects of the halogen and trifluoromethyl substituents, may also facilitate other types of non-covalent interactions.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. wikipedia.org The electron-deficient character of the ring in this particular molecule would influence the geometry and strength of such interactions.

Anion-π and π-hole Interactions: The depletion of electron density on the face of the pyridine ring can create a "π-hole," a region of positive electrostatic potential. nih.gov This can lead to attractive interactions with anions or other electron-rich species. Computational studies on perhalogenated pyridinium (B92312) cations have demonstrated the significance of these anion-π interactions. nih.gov

Applications in the Synthesis of Complex Molecular Architectures

As a Building Block for Heterocyclic Systems

The strategic placement of the bromo and iodo groups on the pyridine (B92270) ring of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine allows for its use in a variety of palladium-catalyzed cross-coupling reactions to construct fused heterocyclic systems. The greater reactivity of the C-I bond compared to the C-Br bond enables selective initial reaction at the 2-position, followed by a subsequent reaction at the 3-position.

One of the most powerful methods for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This reaction can be employed to introduce aryl or heteroaryl groups at the 2-position of the pyridine ring by selectively reacting with the iodo substituent. Subsequent cyclization reactions can then be initiated to form fused ring systems. For instance, coupling with an appropriately substituted boronic acid could be followed by an intramolecular cyclization to forge a new heterocyclic ring fused to the pyridine core.

Similarly, the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be utilized. A Sonogashira coupling at the 2-position, followed by an intramolecular cyclization of the introduced alkyne moiety, can lead to the formation of various fused heterocycles, such as furopyridines or thienopyridines, depending on the nature of the cyclization partner.

The following table summarizes the differential reactivity that can be exploited in the synthesis of heterocyclic systems:

Reaction TypeReactive SiteSubsequent TransformationResulting Heterocyclic System
Suzuki-Miyaura CouplingC2-IodoIntramolecular CyclizationFused Biaryl Heterocycles
Sonogashira CouplingC2-IodoIntramolecular CyclizationFuropyridines, Thienopyridines
Buchwald-Hartwig AminationC2-IodoIntramolecular CyclizationFused N-Heterocycles

These selective transformations underscore the value of this compound as a key building block in the construction of diverse and complex heterocyclic frameworks.

Role in the Construction of Biologically Relevant Scaffolds (excluding clinical/drug data)

The trifluoromethylpyridine scaffold is a common feature in many biologically active compounds, particularly in the domain of kinase inhibitors. The unique electronic properties of the trifluoromethyl group can significantly influence the binding affinity and metabolic stability of a molecule. This compound serves as a valuable starting material for the synthesis of various scaffolds that are of interest in medicinal chemistry research.

The ability to perform sequential cross-coupling reactions is particularly advantageous in building libraries of compounds for biological screening. For example, a Suzuki or Sonogashira coupling at the 2-position can be followed by a different coupling reaction at the 3-position, allowing for the introduction of a wide variety of substituents. This modular approach facilitates the exploration of the chemical space around the trifluoromethylpyridine core to identify structures with desired biological activities.

The synthesis of fused pyrimidine cores, which are recognized as privileged kinase inhibitor scaffolds, can be envisioned starting from this compound. For instance, amination at the 2-position followed by reaction with a suitable three-carbon synthon could lead to the formation of a fused pyrimidinone ring. The remaining bromo substituent at the 3-position can then be further functionalized to modulate the biological profile of the resulting scaffold.

The following table illustrates a general synthetic strategy for accessing biologically relevant scaffolds:

StepReactionPositionPurpose
1Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)C2-IodoIntroduction of a key recognition element or a handle for further diversification.
2Second Cross-Coupling or CyclizationC3-BromoConstruction of a fused ring system or introduction of another diversity point.

This strategic approach allows for the systematic development of novel molecular architectures with potential applications in various areas of biological research.

Precursor for Advanced Materials and Ligands (excluding specific material properties)

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced materials and ligands for catalysis. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom can impart interesting electronic properties to materials derived from this building block.

In the field of materials science, this compound can be used to synthesize monomers for the preparation of functional polymers. For instance, di-functionalization through sequential cross-coupling reactions can lead to the formation of monomers that can be polymerized to create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The trifluoromethyl group can enhance properties such as thermal stability and electron mobility in these materials.

Furthermore, this compound is a valuable precursor for the synthesis of novel phosphine (B1218219) ligands. Phosphine ligands are crucial in homogeneous catalysis, and their electronic and steric properties can be fine-tuned to control the activity and selectivity of metal catalysts. By reacting this compound with a phosphine source, such as diphenylphosphine, novel pyridylphosphine ligands can be prepared. The trifluoromethyl group on the pyridine backbone can significantly influence the electronic properties of the resulting ligand and, consequently, the performance of the corresponding metal complex in catalytic reactions.

The synthesis of such ligands can be achieved through nucleophilic substitution of the halogen atoms with a phosphide anion. The differential reactivity of the iodo and bromo groups can also be exploited to create unsymmetrical diphosphine ligands.

Application AreaSynthetic StrategyPotential Functionality
Functional PolymersSequential cross-coupling to form bifunctional monomers, followed by polymerization.Enhanced thermal stability, electron transport properties.
Phosphine LigandsNucleophilic substitution of halogens with phosphide anions.Tunable electronic properties for catalysis.

The versatility of this compound as a precursor highlights its importance in the development of new materials and catalytic systems.

Stereoselective and Asymmetric Transformations utilizing this compound

Based on a comprehensive review of the available scientific literature, there are no specific research findings detailing the direct utilization of this compound in stereoselective or asymmetric transformations. While the synthesis of chiral molecules containing trifluoromethylpyridine moieties is an active area of research, the current body of literature does not provide examples where this specific compound is employed as a chiral auxiliary, a substrate in an enantioselective reaction, or a precursor to a chiral catalyst for asymmetric synthesis.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Functionalization

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine. The development of novel catalytic systems that can selectively activate one C-X bond over the other is a primary area of future research.

Palladium-catalyzed cross-coupling reactions are a fundamental tool for C-C and C-N bond formation. nih.govyoutube.com The general reactivity trend in these reactions is C-I > C-Br, allowing for sequential functionalization. Future work will likely focus on designing palladium catalysts with tailored ligand spheres to enhance this inherent selectivity and to control the reaction under milder conditions. For instance, employing bulky, electron-rich phosphine (B1218219) ligands can modulate the reactivity of the palladium center, allowing for precise control over sequential Suzuki or Sonogashira couplings. nih.govnih.gov

Copper-catalyzed reactions, often favored for their lower cost and unique reactivity profiles, represent another promising frontier. nih.govrsc.orgnjtech.edu.cn Diamine ligands have been shown to facilitate copper-catalyzed C-N and C-O bond formations under mild conditions. nih.gov Research into new copper-diamine or copper-phenanthroline catalyst systems could enable efficient and selective amination or etherification at the C-2 position, leaving the C-3 bromine available for subsequent transformations. The development of photoredox catalysis using copper could also open new, milder pathways for functionalization. youtube.com

Below is a prospective table outlining potential catalytic systems for the selective functionalization of this compound.

Catalytic SystemTarget TransformationPotential Advantages
Pd(OAc)₂ / SPhosSuzuki Coupling (at C-2)High selectivity for C-I bond, broad substrate scope.
CuI / L-prolineUllmann Condensation (at C-2)Mild conditions for C-N bond formation.
NiCl₂(dppp) / ZnNegishi CouplingAlternative to palladium with different functional group tolerance.
Rh(acac)(CO)₂ / LigandCarbonylative CouplingIntroduction of carbonyl functionalities.

This table represents a hypothetical projection of research directions based on established catalytic methodologies.

Integration with Flow Chemistry and Automated Synthesis

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for managing the complex reactivity of this compound. mdpi.comacs.orgresearchgate.net Continuous flow reactors can minimize the formation of byproducts from over-reaction by ensuring rapid mixing and precise temperature control, which is crucial when dealing with highly reactive intermediates.

Automated synthesis platforms, which combine robotics with reaction optimization algorithms, are set to revolutionize the exploration of chemical space. researchgate.netresearchgate.netsigmaaldrich.comnih.govnih.gov These systems can rapidly screen a wide array of catalysts, ligands, and reaction conditions to identify the optimal parameters for the selective functionalization of this compound. This high-throughput experimentation (HTE) approach can accelerate the discovery of novel reaction pathways and the synthesis of libraries of derivatives for applications in drug discovery and materials science. nih.gov

A potential automated workflow could be structured as follows:

StepActionTechnologyPurpose
1Reagent DosingLiquid Handling RobotPrecise dispensing of substrates, catalysts, and solvents into a 96-well plate.
2ReactionAutomated Reactor BlockParallel execution of multiple reactions under different temperature and time conditions.
3AnalysisAutomated LC-MS/GC-MSRapid determination of conversion and selectivity for each reaction.
4OptimizationMachine Learning AlgorithmAnalysis of results to propose the next set of experimental conditions.

This table illustrates a conceptual automated workflow for reaction optimization.

Exploration of Unique Reactivity Profiles of the Compound

The interplay between the two different halogen atoms and the strongly electron-withdrawing trifluoromethyl group imparts a unique reactivity profile to this molecule that is ripe for exploration.

One key area of investigation is Directed ortho Metalation (DoM). uwindsor.cawikipedia.orgbaranlab.orgwikipedia.orgorganic-chemistry.org While the pyridine (B92270) nitrogen itself is a directing group, its effect is modulated by the substituents. The trifluoromethyl group enhances the acidity of the C-4 proton, making it a potential site for deprotonation with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). acs.org The ability to selectively metalate at C-4 would provide a powerful third axis for functionalization, complementing the cross-coupling reactions at C-2 and C-3.

Furthermore, the chemoselectivity of cross-coupling reactions can be "switched" by the choice of catalyst and reaction conditions. nih.gov While palladium catalysts typically favor the C-I bond, certain nickel or copper catalysts might exhibit a different preference or enable unique transformations not accessible with palladium. Exploring a broader range of transition metal catalysts is crucial to fully map the reactivity landscape of this compound. The development of dearomatization strategies also presents an intriguing avenue for achieving novel functionalization patterns, particularly for meta-positions. nih.gov

Advanced Characterization Techniques for Reaction Monitoring

To fully understand and optimize the complex transformations involving this compound, advanced, time-resolved analytical methods are indispensable.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics and identifying transient intermediates in real-time. wiley.comresearchgate.net By setting up a reaction directly within an NMR spectrometer, researchers can track the consumption of starting materials and the formation of products and intermediates without the need for quenching and sampling. acs.org This technique would be particularly valuable for studying the competitive kinetics of C-I versus C-Br bond activation in palladium-catalyzed reactions, providing crucial mechanistic insights that can guide catalyst design. illinois.eduresearchgate.net

Other advanced techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry can also provide complementary information. For instance, in-situ IR can monitor the change in vibrational modes of the pyridine ring and functional groups as the reaction progresses. Combining these spectroscopic methods with computational modeling will provide a holistic understanding of the reaction mechanisms. High-throughput screening techniques, which allow for the rapid analysis of many parallel reactions, will also be essential for efficiently optimizing reaction conditions. researchgate.net

TechniqueInformation GainedApplication to the Compound
In-situ NMR SpectroscopyReaction kinetics, intermediate identification, structural elucidation.Determining the rate of selective C-I vs. C-Br bond cleavage. wiley.comacs.org
In-situ IR/RamanFunctional group conversion, catalyst-substrate interactions.Monitoring the progress of sequential coupling reactions.
Rapid-Injection NMRCharacterization of short-lived intermediates.Capturing the structure of transient organometallic species. illinois.edu
Mass SpectrometryProduct identification, byproduct analysis.High-throughput screening of reaction outcomes.
X-ray DiffractionSolid-state structure of catalysts and products.Characterizing pre-catalysts and stable reaction products. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can leverage halogenation strategies, such as sequential bromination and iodination of a pre-functionalized pyridine core. For example, Suzuki-Miyaura coupling (if boronic intermediates are accessible) or nucleophilic aromatic substitution (NAS) using iodide sources like KI under catalytic Cu(I) conditions may be effective . Reaction parameters (solvent polarity, temperature) critically affect regioselectivity: polar aprotic solvents (e.g., DMF) enhance iodide incorporation at the 2-position, while elevated temperatures (80–120°C) improve reaction rates. Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification, with yields typically ranging from 40–65% depending on steric hindrance from the trifluoromethyl group .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are essential. The deshielding effect of the trifluoromethyl group (δ19F\delta_{19F} ≈ -60 to -65 ppm) and coupling patterns between iodine and adjacent protons (e.g., 3JHI^3J_{H-I} splitting) confirm substitution positions .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) identifies isotopic clusters for bromine (79Br^{79}\text{Br}/81Br^{81}\text{Br}) and iodine (127I^{127}\text{I}), with molecular ion peaks at m/z ≈ 350–355 .
  • X-ray Crystallography : Resolves steric effects of the bulky trifluoromethyl and iodine groups on the pyridine ring’s planarity .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-iodo and 5-trifluoromethyl substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group at C5 directs electrophilic substitution to the meta-position (C3), while the iodo group at C2 acts as a leaving group in NAS or transition metal-catalyzed reactions (e.g., Ullmann coupling). Steric hindrance from the trifluoromethyl group reduces reactivity at C6, favoring C4 functionalization. Computational studies (DFT) predict activation energies for cross-coupling at different positions, with Pd-catalyzed reactions showing higher selectivity for C3–C4 over C6 .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylpyridine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positional isomerism. For example, 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7) exhibits moderate anticancer activity (IC50_{50} ≈ 15 µM), while 4-Bromo-2,6-bis(trifluoromethyl)pyridine shows enhanced antimicrobial effects due to increased lipophilicity . Standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) under controlled pH/temperature are critical. Meta-analysis of structure-activity relationships (SAR) using databases like PubChem can identify trends .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like cytochrome P450 or kinases. The trifluoromethyl group’s hydrophobicity enhances membrane permeability (logP ≈ 2.8 predicted via ChemAxon), while iodine’s polarizability may stabilize halogen bonds with protein residues (e.g., backbone carbonyls). QSAR models trained on PubChem bioactivity data (e.g., EC50_{50} values for related pyridines) guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.